Cas no 22841-42-5 (2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-)

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- structure
22841-42-5 structure
商品名:2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
CAS番号:22841-42-5
MF:C13H22O3
メガワット:226.31200
CID:239021
PubChem ID:14135401

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 化学的及び物理的性質

名前と識別子

    • 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
    • 9-Epiblumenol B
    • (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one
    • 1H-3-Benzazepin-6-ol,2,3,4,5-tetrahydro-3-propyl-,hydrobromide
    • 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • [ "" ]
    • 4-(1-Hydroxy-4-oxo-2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butanol
    • NCGC00385600-01_C13H22O3_2-Cyclohexen-1-one, 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-
    • NCGC00385600-01
    • CHEBI:181049
    • 9-Epiblumel B
    • AKOS040761292
    • 4-Hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one; 4-(1-Hydroxy-4-keto-2,6,6-trimethyl-2-cyclohexen-1-yl)-butan-2-ol
    • 7,8-Dihydrovomifoliol
    • 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
    • 22841-42-5
    • 36151-01-6
    • インチ: InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3
    • InChIKey: CWOFGGNDZOPNFG-UHFFFAOYSA-N
    • ほほえんだ: CC(CCC1(C(C)=CC(=O)CC1(C)C)O)O

計算された属性

  • せいみつぶんしりょう: 226.15700
  • どういたいしつりょう: 226.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 57.5A^2

じっけんとくせい

  • 色と性状: Oil
  • PSA: 57.53000
  • LogP: 1.82380

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- セキュリティ情報

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 税関データ

  • 税関コード:2914400090
  • 税関データ:

    中国税関コード:

    2914400090

    概要:

    2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3317-1 mg
9-Epiblumenol B
22841-42-5
1mg
¥2675.00 2022-04-26
A2B Chem LLC
AF65799-5mg
9-Epiblumel B
22841-42-5 97.0%
5mg
$660.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E62220-5mg
(4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one
22841-42-5 ,HPLC≥98%
5mg
¥5280.0 2023-09-07
TargetMol Chemicals
TN3317-5 mg
9-Epiblumenol B
22841-42-5 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN3317-5mg
9-Epiblumenol B
22841-42-5
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN3317-1 mL * 10 mM (in DMSO)
9-Epiblumenol B
22841-42-5 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN3317-1 ml * 10 mm
9-Epiblumenol B
22841-42-5
1 ml * 10 mm
¥ 3810 2024-07-20

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 関連文献

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-に関する追加情報

Chemical Profile of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- (CAS No: 22841-42-5)

The compound 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-, identified by its CAS number 22841-42-5, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This terpene derivative exhibits a complex structural framework characterized by a cyclohexenone core substituted with hydroxyl and alkyl groups, making it a versatile intermediate for various synthetic applications.

The structural motif of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- is particularly noteworthy due to its ability to participate in diverse chemical transformations. The presence of the cyclohexenone ring provides a reactive site for enolate formation, enabling condensation reactions with aldehydes and ketones. Additionally, the hydroxyl groups at the 4-position and the 3-hydroxybutyl side chain introduce opportunities for further functionalization through etherification or esterification processes.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing more complex natural products. For instance, researchers have leveraged its reactivity to develop novel scaffolds mimicking bioactive molecules found in plants and marine organisms. The 3,5,5-trimethyl substitution pattern further enhances its synthetic appeal by providing steric hindrance that can modulate reaction pathways, allowing for selective modifications.

In the realm of drug discovery, 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- has garnered attention as a precursor for potential therapeutic agents. Its structural features suggest compatibility with biological targets such as enzymes and receptors involved in metabolic pathways. Preliminary computational studies indicate that derivatives of this compound may exhibit inhibitory activity against certain kinases and oxidoreductases, which are implicated in inflammatory and neoplastic conditions.

The hydroxyl-rich nature of this molecule also positions it as a candidate for exploring prodrug strategies. Prodrugs designed from such scaffolds can enhance bioavailability or target specificity upon metabolic activation. For example, the 3-hydroxybutyl group could be engineered to release a pharmacophore under physiological conditions, potentially improving drug delivery systems.

From an industrial perspective, the synthesis of 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- presents both challenges and opportunities. Traditional synthetic routes often rely on multi-step sequences involving protection-deprotection strategies to handle the reactive hydroxyl groups effectively. However, emerging biocatalytic approaches are being explored to streamline these processes. Enzymes such as cytochrome P450 monooxygenases have shown promise in introducing oxygen functionality with high regioselectivity, reducing the need for harsh chemical conditions.

The environmental impact of producing this compound is another critical consideration. Green chemistry principles advocate for minimal waste generation and energy efficiency. Recent innovations in flow chemistry have enabled continuous production processes that align with these principles. By integrating catalytic systems into microreactors, researchers can achieve higher yields while reducing solvent consumption—a significant advantage for large-scale applications.

Comparative studies with structurally related compounds have provided insights into the influence of substituents on physicochemical properties. For instance, analogs with varying degrees of branching in the side chain exhibit differential solubility profiles across lipid-water interfaces. This behavior is particularly relevant for designing molecules intended to interact with biological membranes or cellular compartments.

The role of computational modeling in optimizing synthetic routes cannot be overstated. Molecular dynamics simulations have been employed to predict conformational preferences and reactivity patterns before experimental validation. Such simulations help identify optimal reaction conditions and minimize trial-and-error experimentation—a cornerstone of modern drug development pipelines.

In conclusion,2-Cyclohexen-1-one, 4-hydroxy, 4-(3-hydroxybutyl)-,3,,5,,5-trimethyl, (CAS No: 22841-42-5) stands as a structurally intriguing molecule with broad applicability across pharmaceutical research and industrial chemistry. Its unique combination of functional groups offers fertile ground for innovation through both traditional organic synthesis and cutting-edge biocatalytic methods. As our understanding of molecular interactions deepens,this compound will likely continue to inspire novel applications that bridge basic science with practical solutions in medicine and material science.

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